N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the phenyl group: The pyrazole derivative is then reacted with a phenyl halide in the presence of a base to form the aryl-substituted pyrazole.
Formation of the oxane ring: The aryl-substituted pyrazole is then reacted with an appropriate oxane precursor under basic conditions to form the oxane ring.
Formation of the carboxamide group: Finally, the oxane derivative is reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the oxane ring.
Substitution: Substituted derivatives at the pyrazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure with a morpholine ring instead of an oxane ring.
N-(4-fluorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of an oxane ring.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide is unique due to the presence of the oxane ring, which can impart different chemical and biological properties compared to similar compounds with different ring systems.
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C18H23N3O2/c1-21-13-17(12-20-21)15-4-2-14(3-5-15)6-9-19-18(22)16-7-10-23-11-8-16/h2-5,12-13,16H,6-11H2,1H3,(H,19,22) |
InChI Key |
QWLVMFDYAZDPNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3CCOCC3 |
Origin of Product |
United States |
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